molecular formula C14H13N3O3 B1388350 ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1010900-45-4

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1388350
M. Wt: 271.27 g/mol
InChI Key: DVPGUKOCMHWQBT-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are frequently used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds. They are involved in a variety of chemical reactions, particularly in the synthesis of various heterocyclic compounds .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a substance and advice on safety precautions. For example, the SDS for (1H-Indol-3-yl)methanamine suggests handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Indole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Future research may focus on designing and synthesizing new indole derivatives with improved biological activities .

properties

IUPAC Name

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-19-14(18)13-16-12(17-20-13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGUKOCMHWQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 4
ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate

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